molecular formula C7H7ClIN B12456015 3-chloro-4-iodo-N-methylaniline

3-chloro-4-iodo-N-methylaniline

Cat. No.: B12456015
M. Wt: 267.49 g/mol
InChI Key: KGDWAYMTSHDGTB-UHFFFAOYSA-N
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Description

3-chloro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chlorine atom at the 3-position, an iodine atom at the 4-position, and a methyl group attached to the nitrogen atom of the aniline ring. This compound is typically a solid and can appear as a crystalline powder or crystals. It is soluble in various organic solvents such as ethanol and xylene.

Preparation Methods

The synthesis of 3-chloro-4-iodo-N-methylaniline generally involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Halogenation: The amino group is then subjected to halogenation to introduce chlorine and iodine atoms at the desired positions.

    Methylation: Finally, the amino group is methylated to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-chloro-4-iodo-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

3-chloro-4-iodo-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of biochemical assays and as a probe in biological studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-4-iodo-N-methylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or interacting with cellular components to exert its effects .

Comparison with Similar Compounds

3-chloro-4-iodo-N-methylaniline can be compared with other similar compounds such as:

    3-chloro-4-methylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-iodo-3-methylaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    3-chloro-4-iodoaniline: Lacks the methyl group on the nitrogen, which can influence its solubility and reactivity.

These similar compounds highlight the unique reactivity and applications of this compound due to the presence of both chlorine and iodine atoms as well as the methyl group on the nitrogen .

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

3-chloro-4-iodo-N-methylaniline

InChI

InChI=1S/C7H7ClIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

KGDWAYMTSHDGTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)Cl

Origin of Product

United States

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